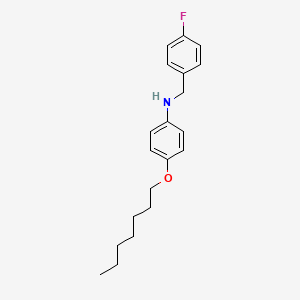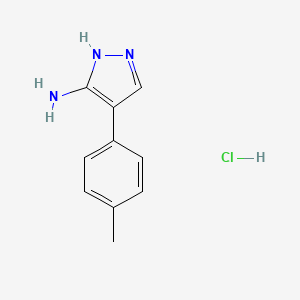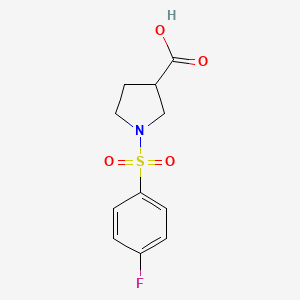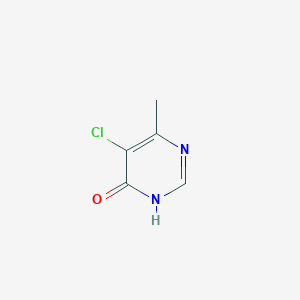
(3-Acetamido-4-nitrophenyl)boronic acid
Descripción general
Descripción
“(3-Acetamido-4-nitrophenyl)boronic acid” is a biochemical reagent . It is a type of organoboron compound that can be used as a biological material or organic compound for life science related research .
Molecular Structure Analysis
The molecular formula of “this compound” is C8H9BN2O5 . Its average mass is 223.979 Da and its mono-isotopic mass is 224.060455 Da .Chemical Reactions Analysis
The nitro group (-NO2) in “this compound” can act as a withdrawing group, activating the phenyl ring for further functionalization. The acetamido group (-NHC(O)CH3) can provide solubility or participate in hydrogen bonding interactions during reactions. The boronic acid functionality can participate in Suzuki-Miyaura couplings, a common reaction in organic synthesis for creating carbon-carbon bonds.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a density of 1.4±0.1 g/cm3, a molar refractivity of 52.3±0.4 cm3, and a polar surface area of 115 Å2 . It has 7 hydrogen bond acceptors, 3 hydrogen bond donors, and 3 freely rotating bonds .Aplicaciones Científicas De Investigación
Crystallization-Induced Amide Bond Formation
The formation of a boron-centered spirocyclic system through crystallization-induced amide bond formation highlights the utility of boronic acid derivatives in synthesizing complex molecular architectures. This process involves the transformation of 2-aminophenylboronic acid derivatives under specific crystallization conditions, showcasing the potential of boronic acids in materials science and molecular engineering Pappin et al., 2017.
Stereochemistry Control in Organic Synthesis
Boronic acids are instrumental in controlling the stereochemistry of synthetic organic reactions. For instance, terphenylboronic acid derivatives have been shown to recognize α and β-anomers of 2-deoxyribofuranosides, highlighting their role in selective synthetic processes and the potential for creating stereospecific compounds Yamashita et al., 1996.
Interaction with Biological Molecules
The study of boronic acids interacting with carbohydrate moieties on biological membranes offers insights into the role of these compounds in biological systems. For example, 3-(Propionamido)phenylboronic acid (PAPBA) demonstrates an unusual binding profile with N-acetylneuraminic acid (Neu5Ac), a component of glycoproteins and glycolipids, suggesting applications in biochemistry and molecular biology Otsuka et al., 2003.
Environmental Monitoring
The development of highly selective detection methods for environmental pollutants, such as p-nitrophenol, using boron and nitrogen co-doped carbon dots synthesized from 3-aminophenylboronic acid, demonstrates the potential of boronic acid derivatives in environmental science. This method offers a sensitive and selective approach for monitoring water quality and detecting hazardous substances Xiao et al., 2018.
Electrochemical Applications
The electrochemical oxidation of phenols at boron-doped diamond anodes, including the study of nitrophenol isomers, showcases the application of boronic acid derivatives in electrochemical processes and environmental remediation techniques. This research contributes to understanding the mechanisms of degradation of organic compounds and their potential use in wastewater treatment Jiang et al., 2010.
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of (3-Acetamido-4-nitrophenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The this compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds . This is achieved through the Suzuki–Miyaura cross-coupling reaction, which is facilitated by the compound’s interaction with palladium .
Action Environment
The action of this compound is influenced by various environmental factors. The Suzuki–Miyaura cross-coupling reaction, for instance, is known for its mild and functional group tolerant reaction conditions . Therefore, the efficacy and stability of this compound can be influenced by factors such as temperature, pH, and the presence of other chemical groups.
Análisis Bioquímico
Biochemical Properties
(3-Acetamido-4-nitrophenyl)boronic acid plays a crucial role in biochemical reactions, particularly in the inhibition of serine proteases. It interacts with enzymes such as chymotrypsin and trypsin by forming a reversible covalent bond with the active site serine residue. This interaction inhibits the enzyme’s activity, making this compound a potent inhibitor. Additionally, it can interact with other biomolecules like proteins and peptides, forming stable complexes that can be analyzed using various biochemical techniques .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by inhibiting proteases involved in signal transduction. This inhibition can lead to changes in gene expression and cellular metabolism. For example, the inhibition of proteases by this compound can result in altered levels of specific proteins, impacting cell function and behavior .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form reversible covalent bonds with the active sites of enzymes. This binding interaction inhibits enzyme activity by blocking the catalytic function of the enzyme. The compound can also induce changes in gene expression by affecting transcription factors and other regulatory proteins. These molecular interactions highlight the compound’s potential as a biochemical tool for studying enzyme function and regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard laboratory conditions but can degrade over extended periods or under harsh conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro assays. Its stability and degradation profile are essential considerations for experimental design and interpretation .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, it may exhibit toxic effects, including cellular damage and adverse physiological responses. These dosage effects highlight the importance of optimizing the concentration of this compound in experimental studies to balance efficacy and safety .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with enzymes. It can be metabolized by enzymes such as esterases and amidases, leading to the formation of metabolites that can be further analyzed. The compound’s impact on metabolic flux and metabolite levels can provide insights into its biochemical activity and potential therapeutic applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. Understanding the transport and distribution of this compound is crucial for elucidating its cellular effects and optimizing its use in biochemical assays .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence the compound’s interactions with biomolecules and its overall biochemical activity .
Propiedades
IUPAC Name |
(3-acetamido-4-nitrophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BN2O5/c1-5(12)10-7-4-6(9(13)14)2-3-8(7)11(15)16/h2-4,13-14H,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVXLCMYNUPALJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)[N+](=O)[O-])NC(=O)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674557 | |
| Record name | (3-Acetamido-4-nitrophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78887-37-3 | |
| Record name | (3-Acetamido-4-nitrophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Fmoc-S-[2-(4-pyridyl)ethyl]-DL-penicillamine](/img/structure/B1530953.png)
![N'-[(E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]nicotinohydrazide](/img/structure/B1530956.png)
![4-Pyridinepropanoicacid, 2,6-dichloro-a-[1-(methylamino)ethylidene]-b-oxo-, methyl ester](/img/structure/B1530958.png)

![2-[(Ethylamino)methyl]-6,7-dimethoxy-3,4-dihydroquinazolin-4-one](/img/structure/B1530960.png)
![4-{[5-(Trifluoromethyl)-2-pyridinyl]sulfanyl}aniline](/img/structure/B1530962.png)








